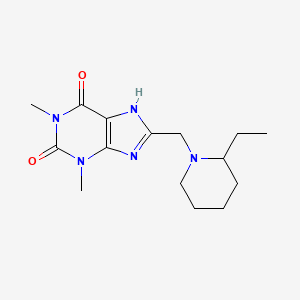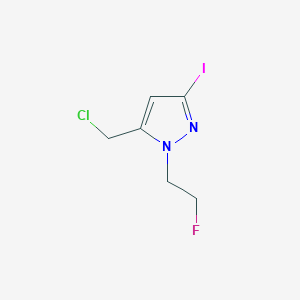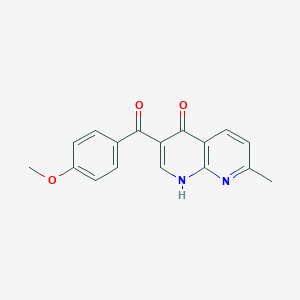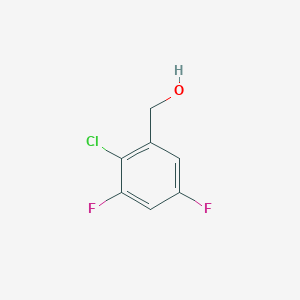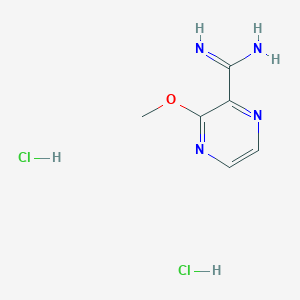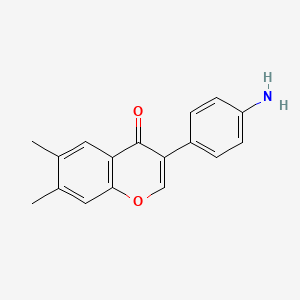
3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromone core with an aminophenyl group at the 3-position and two methyl groups at the 6 and 7 positions.
Aplicaciones Científicas De Investigación
3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes and pigments due to its chromone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one typically involves the condensation of 4-aminophenyl ketone with a suitable chromone precursor. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-nitrophenyl)-6,7-dimethyl-4H-chromen-4-one: Similar structure but with a nitro group instead of an amino group.
3-(4-hydroxyphenyl)-6,7-dimethyl-4H-chromen-4-one: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness
3-(4-aminophenyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. The amino group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and medicinal research.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-6,7-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-7-14-16(8-11(10)2)20-9-15(17(14)19)12-3-5-13(18)6-4-12/h3-9H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOBHXQBMDODGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)
![3-[1,1-DIOXIDO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZIN-3-YL]-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}-1-PROPANONE](/img/structure/B2891522.png)
![4-(phenoxymethyl)-1-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2891523.png)
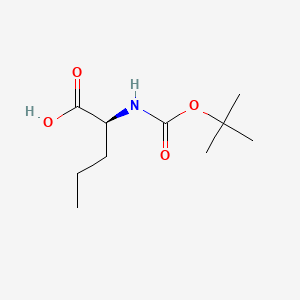
![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

![3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-[4-(trifluoromethyl)benzoyl]azetidine](/img/structure/B2891530.png)
